3,5-Dimethyl-[1,1'-biphenyl]-2-amine
Description
3,5-Dimethyl-[1,1'-biphenyl]-2-amine (CAS: 205517-02-8) is a biphenyl-derived aromatic amine featuring methyl substituents at the 3- and 5-positions of one phenyl ring and an amine group at the 2-position of the adjacent ring (Figure 1). This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-4,6-dimethylaniline and phenylboronic acid under inert conditions . The reaction proceeds in 1,2-dimethoxyethane with K₂CO₃ as a base, yielding the biphenyl scaffold. Subsequent functionalization, such as imine formation with benzaldehyde, generates derivatives like N-(5’-(tert-butyl)-[1,1':3',1''-terphenyl]-4'-yl)-1-phenylmethanimine (S9), demonstrating its utility as a synthetic intermediate .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,4-dimethyl-6-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI Key |
MWSUWIDMVCZNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₄H₁₅N
- Molecular Weight : 197.27 g/mol
- Key Features : The electron-donating methyl groups enhance electron density on the biphenyl system, influencing reactivity and intermolecular interactions.
Comparison with Structural Analogs
Substituent Variations in Biphenyl Amines
The following table compares 3,5-Dimethyl-[1,1'-biphenyl]-2-amine with structurally related biphenyl amines:
Key Observations :
- Electronic Effects : Methyl groups (electron-donating) vs. fluorine (electron-withdrawing) significantly alter electronic properties. For example, 3,5-difluoro derivatives exhibit reduced electron density, making them less reactive in electrophilic substitutions compared to methylated analogs .
- In contrast, 3'-methyl substitution (on the adjacent ring) offers less steric interference .
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